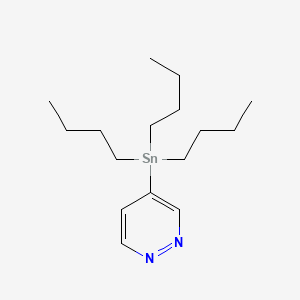

4-(Tributylstannyl)pyridazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl(pyridazin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N2.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLLSOQWYYRFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20423353 | |

| Record name | 4-(Tributylstannyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194865-89-9 | |

| Record name | 4-(Tributylstannyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20423353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(tributylstannyl)pyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Tributylstannyl)pyridazine for Researchers and Drug Development Professionals

Introduction: 4-(Tributylstannyl)pyridazine is a heterocyclic organotin compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from the presence of the tributyltin moiety, which allows for palladium-catalyzed cross-coupling reactions, such as the Stille coupling. This reaction enables the formation of carbon-carbon bonds, facilitating the introduction of the pyridazine core into a wide array of molecular scaffolds. The pyridazine ring itself is recognized as a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound for researchers, scientists, and professionals in drug development.

Core Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some data is readily available, specific experimental values for properties such as melting and boiling points are not extensively reported in the literature; therefore, data for structurally related compounds are provided for reference.

| Property | Value | Reference |

| CAS Number | 194865-89-9 | |

| Molecular Formula | C₁₆H₃₀N₂Sn | |

| Molecular Weight | 369.13 g/mol | |

| Physical Form | Solid | |

| Synonyms | (Pyridazin-4-yl)tributylstannane, 4-(Tributylstannyl)-1,2-diazine | |

| Boiling Point | Not available for this compound. For the related 2-(tributylstannyl)pyrazine: 130 °C at 1 mmHg. | |

| Melting Point | Not available for this compound. | |

| Density | Not available for this compound. For the related 2-(tributylstannyl)pyrazine: 1.1706 g/mL at 25 °C. |

Safety and Handling

This compound is classified as a hazardous substance. Appropriate safety precautions must be taken during its handling and use.

| Hazard Statement | Description |

| H301 | Toxic if swallowed. |

| H319 | Causes serious eye irritation. |

| H410 | Very toxic to aquatic life with long lasting effects. |

Precautionary Statements:

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

Experimental Protocols

General Synthesis of this compound

Reaction: Halopyridazine + (Bu₃Sn)₂ → this compound

Materials:

-

4-Halopyridazine (e.g., 4-chloropyridazine or 4-bromopyridazine)

-

Hexabutylditin ((Bu₃Sn)₂)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Anhydrous and degassed solvent (e.g., toluene or dioxane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add the 4-halopyridazine (1 equivalent) and the palladium catalyst (e.g., 0.05 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the anhydrous, degassed solvent via syringe.

-

Add hexabutylditin (1.1 equivalents) to the reaction mixture via syringe.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford this compound.

Stille Cross-Coupling Reaction using this compound

This compound is an excellent substrate for Stille cross-coupling reactions, enabling the synthesis of 4-substituted pyridazines.

Reaction: this compound + R-X → 4-R-pyridazine

Materials:

-

This compound (1 equivalent)

-

Organic halide or triflate (R-X) (1.1 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

-

Co-catalyst/additive (e.g., CuI, CsF) - optional, but often improves yields

-

Anhydrous and degassed solvent (e.g., DMF, toluene, or dioxane)

-

Inert atmosphere

Procedure:

-

In a flame-dried Schlenk flask, combine this compound, the organic halide/triflate, the palladium catalyst, and any co-catalyst/additive.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

After cooling to room temperature, the reaction mixture is typically diluted with a suitable solvent (e.g., ethyl acetate) and washed with an aqueous solution of potassium fluoride (to remove tin byproducts) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired 4-substituted pyridazine.

Applications in Drug Development

The pyridazine scaffold is a key feature in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] this compound serves as a crucial intermediate for the synthesis of novel pyridazine-containing drug candidates.

Key Therapeutic Areas:

-

Oncology: Pyridazine derivatives have been investigated as inhibitors of various kinases, such as PIM kinases, which are implicated in cancer cell proliferation and survival.[4] They are also found in compounds targeting glutaminase 1 (GLS1) and bromodomain-containing proteins (BRD), which are involved in tumor metabolism and epigenetic regulation, respectively.[5]

-

Inflammation: Certain pyridazinone derivatives have shown potent anti-inflammatory effects by modulating key inflammatory pathways, including the inhibition of thromboxane A2 (TxA2) production and the reduction of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) signaling.[6]

-

Cardiovascular Disease: Some pyridazin-3-one derivatives have been designed and synthesized as vasorelaxant agents, showing potential for the treatment of hypertension through the modulation of endothelial nitric oxide synthase (eNOS).[7]

Visualizations

The following diagrams illustrate the general synthetic utility and a potential biological signaling pathway relevant to the pyridazine core.

References

- 1. rjptonline.org [rjptonline.org]

- 2. sarpublication.com [sarpublication.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of novel triazolo[4,3-b]pyridazin-3-yl-quinoline derivatives as PIM inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to 4-(Tributylstannyl)pyridazine for Researchers and Drug Development Professionals

This document provides a concise technical overview of 4-(Tributylstannyl)pyridazine, a compound of interest in synthetic chemistry and potentially in drug discovery. The following sections detail its fundamental chemical properties and provide a conceptual framework for its experimental investigation.

Core Chemical Data

The essential physicochemical properties of this compound are summarized below. This data is fundamental for any experimental work, including reaction stoichiometry, analytical characterization, and formulation.

| Property | Value | Source |

| Molecular Formula | C16H30N2Sn | [1] |

| Molecular Weight | 369.13 g/mol | [1][2] |

| CAS Number | 194865-89-9 | [1][2] |

| Synonyms | (Pyridazin-4-yl)tributylstannane, 4-(Tributylstannyl)-1,2-diazine | [1][2] |

Conceptual Experimental Workflow

While specific experimental protocols for this compound are proprietary or found within specialized scientific literature, a general workflow for the characterization and application of such a compound is presented below. This diagram illustrates a logical progression from initial synthesis to potential application.

Methodological Considerations

Detailed experimental protocols for the synthesis and application of organotin compounds like this compound are typically found in peer-reviewed scientific journals and patents. The synthesis would likely involve the reaction of a suitable pyridazine precursor with a tributyltin reagent.

Characterization techniques are crucial for confirming the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would be used to confirm the organic structure, while ¹¹⁹Sn NMR would be essential for verifying the presence and chemical environment of the tin atom.

-

Mass Spectrometry (MS) : This would be used to determine the molecular weight and isotopic distribution, confirming the elemental composition.

-

Chromatography : Techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) would be employed to assess the purity of the compound.

In terms of applications, organostannanes are well-known as versatile intermediates in organic synthesis, particularly in Stille cross-coupling reactions to form new carbon-carbon bonds. In the context of drug development, the pyridazine moiety is a known pharmacophore, and its derivatives could be synthesized using this compound as a building block for subsequent biological screening.

Due to the toxicity of organotin compounds, appropriate safety precautions, including handling in a well-ventilated fume hood and using personal protective equipment, are mandatory.[2]

References

An In-depth Technical Guide to the Synthesis of (Pyridazin-4-yl)tributylstannane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Pyridazin-4-yl)tributylstannane is an organotin reagent that holds significant potential as a versatile intermediate in cross-coupling reactions, most notably the Stille coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of the pyridazin-4-yl moiety into a wide range of organic molecules. The pyridazine core is a prominent scaffold in numerous biologically active compounds, making its derivatives, including stannanes, highly sought after in drug discovery programs. This guide will focus on two primary synthetic strategies: Metal-Halogen Exchange and Palladium-Catalyzed Stannylation.

Synthetic Methodologies

Two principal retrosynthetic pathways are proposed for the synthesis of (Pyridazin-4-yl)tributylstannane, starting from readily available pyridazine precursors.

Metal-Halogen Exchange

This is arguably the most direct and widely applicable method for the synthesis of arylstannanes from the corresponding aryl halides. The strategy involves the reaction of a 4-halopyridazine with an organolithium reagent to form a highly reactive pyridazin-4-yllithium intermediate, which is then quenched with tributyltin chloride.

Logical Workflow for Metal-Halogen Exchange:

Caption: Metal-Halogen Exchange pathway for (Pyridazin-4-yl)tributylstannane synthesis.

Experimental Protocol (Proposed):

A solution of 4-halopyridazine (e.g., 4-iodopyridazine or 4-bromopyridazine) in a dry, aprotic solvent such as anhydrous tetrahydrofuran (THF) or diethyl ether would be cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen). To this solution, a stoichiometric amount of an organolithium reagent, most commonly n-butyllithium (n-BuLi) in hexanes, would be added dropwise. The reaction mixture would be stirred at this temperature for a short period (e.g., 30-60 minutes) to ensure complete metal-halogen exchange and formation of the pyridazin-4-yllithium intermediate. Subsequently, a solution of tributyltin chloride in the same anhydrous solvent would be added to the reaction mixture. The reaction would then be allowed to slowly warm to room temperature and stirred for several hours or overnight.

The workup would likely involve quenching the reaction with a saturated aqueous solution of ammonium chloride, followed by extraction with an organic solvent like ethyl acetate or dichloromethane. The combined organic layers would be washed with brine, dried over an anhydrous salt such as sodium sulfate or magnesium sulfate, and concentrated under reduced pressure. Purification of the crude product would likely be achieved by column chromatography on silica gel.

Quantitative Data (Hypothetical):

| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodopyridazine | n-BuLi, Bu₃SnCl | THF | -78 to rt | 12 | 70-85 |

| 4-Bromopyridazine | n-BuLi, Bu₃SnCl | THF | -78 to rt | 12 | 60-75 |

| 4-Chloropyridazine | s-BuLi, Bu₃SnCl | THF/TMEDA | -78 to rt | 12 | 40-60 |

Note: Yields are estimated based on typical outcomes for similar reactions.

Palladium-Catalyzed Stannylation

This method offers an alternative route that avoids the use of highly reactive organolithium reagents and can sometimes offer better functional group tolerance. The most common variant involves the palladium-catalyzed reaction of a 4-halopyridazine with a distannane reagent, such as hexabutylditin ((Bu₃Sn)₂).

Logical Workflow for Palladium-Catalyzed Stannylation:

Caption: Palladium-Catalyzed Stannylation pathway.

Experimental Protocol (Proposed):

A mixture of the 4-halopyridazine (preferably 4-iodopyridazine or 4-bromopyridazine), hexabutylditin, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent (e.g., toluene, dioxane, or DMF) would be placed in a reaction vessel. The vessel would be thoroughly degassed and placed under an inert atmosphere. The reaction mixture would then be heated to a temperature typically ranging from 80 to 120 °C for several hours until the starting material is consumed, as monitored by techniques like TLC or GC-MS.

Upon completion, the reaction mixture would be cooled to room temperature and filtered to remove the catalyst. The filtrate would be concentrated, and the residue would be purified. A common workup procedure for removing tin byproducts involves treatment with a fluoride source, such as potassium fluoride, which precipitates tributyltin fluoride, followed by filtration. The final purification would likely be achieved through column chromatography.

Quantitative Data (Hypothetical):

| Starting Material | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Iodopyridazine | (Bu₃Sn)₂ | Pd(PPh₃)₄ | Toluene | 110 | 16 | 65-80 |

| 4-Bromopyridazine | (Bu₃Sn)₂ | Pd(PPh₃)₄ | Toluene | 110 | 24 | 50-70 |

Note: Yields are estimated based on typical outcomes for similar reactions.

Safety Considerations

Organotin compounds, including tributyltin derivatives, are known to be toxic and should be handled with appropriate safety precautions. All manipulations should be performed in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn at all times. Due to their potential for environmental harm, proper disposal of tin-containing waste is crucial. Organolithium reagents are highly pyrophoric and moisture-sensitive, requiring careful handling under an inert atmosphere.

Conclusion

The synthesis of (Pyridazin-4-yl)tributylstannane is readily achievable through established organometallic methodologies. The metal-halogen exchange route, particularly from 4-iodopyridazine, is anticipated to be the most efficient and high-yielding approach. For substrates with sensitive functional groups, the palladium-catalyzed stannylation method provides a valuable alternative. The detailed, albeit proposed, experimental protocols and comparative data tables in this guide are intended to serve as a strong foundation for the successful laboratory preparation of this important synthetic intermediate. Researchers should optimize the reaction conditions for their specific needs and starting materials.

An In-depth Technical Guide to 4-(Tributylstannyl)-1,2-diazine

Introduction

4-(Tributylstannyl)-1,2-diazine, also known as 4-(tributylstannyl)pyridazine, is an organotin compound featuring a tributyltin group attached to the 4-position of a pyridazine ring. The pyridazine core is a significant pharmacophore found in various herbicides and drugs.[1] Organostannanes, particularly tributylstannyl derivatives of heterocycles, are primarily utilized as versatile intermediates in organic synthesis. Their principal application lies in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, which facilitates the formation of carbon-carbon bonds.[2][3] This capability allows for the introduction of a wide array of substituents onto the pyridazine nucleus, making compounds like 4-(tributylstannyl)-1,2-diazine potentially valuable building blocks in the synthesis of complex molecules for agrochemical and pharmaceutical development.[4]

Predicted Chemical Structure and Properties

The chemical structure consists of a 1,2-diazine (pyridazine) ring where a hydrogen atom at position 4 is substituted with a tributylstannyl (-Sn(C₄H₉)₃) group.

Predicted Physicochemical Properties:

Based on analogous compounds, the following properties for 4-(Tributylstannyl)-1,2-diazine can be predicted. For comparison, data for structurally similar compounds are provided in the table below.

| Property | Predicted Value for 4-(Tributylstannyl)-1,2-diazine | 4-(Tributylstannyl)pyrimidine[4] | 2-(Tributylstannyl)pyrazine[5][6] | 2-(Tributylstannyl)pyridine[7] |

| Molecular Formula | C₁₆H₃₀N₂Sn | C₁₆H₃₀N₂Sn | C₁₆H₃₀N₂Sn | C₁₇H₃₁NSn |

| Molecular Weight | ~369.1 g/mol | 369.1 g/mol | 369.13 g/mol | 368.1 g/mol |

| Appearance | Colorless to yellow liquid | - | Clear, light yellow liquid | - |

| Boiling Point | High boiling point, likely distillable under vacuum | - | 130 °C / 1 mmHg | - |

| Density | ~1.17 g/mL | - | 1.1706 g/mL at 25 °C | - |

| Solubility | Soluble in common organic solvents (THF, Dioxane, Toluene, Dichloromethane), Insoluble in water | - | - | - |

| Stability | Air and moisture stable, but susceptible to decomposition under acidic conditions or in the presence of strong oxidizing agents.[2] | - | - | - |

Experimental Protocols

A plausible synthetic route to 4-(Tributylstannyl)-1,2-diazine involves a two-step process starting from a suitable pyridazine derivative. The key is the preparation of a 4-halopyridazine, which can then be converted to the desired organostannane.

Step 1: Synthesis of 4-Chloropyridazine (Hypothetical)

The synthesis of a 4-halopyridazine is the necessary first step. While various methods exist for synthesizing pyridazines[8][9], obtaining a specific 4-halo-substituted pyridazine might require a multi-step procedure, potentially starting from a pyridazinone precursor. For instance, treatment of a pyridazin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃) is a standard method for converting keto groups on heterocyclic rings to chlorides.

Step 2: Stannylation of 4-Chloropyridazine

The introduction of the tributylstannyl group can be achieved via a lithium-halogen exchange followed by quenching with an electrophilic tin reagent.[5]

Experimental Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Lithiation: To the cooled THF, add a solution of 4-chloropyridazine in anhydrous THF. Then, slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithium-halogen exchange, forming the 4-lithiopyridazine intermediate.

-

Stannylation: While maintaining the temperature at -78 °C, slowly add tributyltin chloride (Bu₃SnCl) to the reaction mixture.[10] The mixture is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product, 4-(Tributylstannyl)-1,2-diazine, can then be purified by vacuum distillation or column chromatography on silica gel.

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of 4-(Tributylstannyl)-1,2-diazine.

Applications in Drug Development: The Stille Cross-Coupling Reaction

The primary utility of 4-(Tributylstannyl)-1,2-diazine in drug development and medicinal chemistry is its role as a nucleophilic partner in Stille cross-coupling reactions.[11] This palladium-catalyzed reaction allows for the formation of a C-C bond between the pyridazine ring and various organic electrophiles (e.g., aryl, heteroaryl, vinyl, or acyl halides/triflates).[2][3] This versatility enables the synthesis of diverse libraries of substituted pyridazines for structure-activity relationship (SAR) studies.

General Stille Reaction Protocol:

-

Reaction Setup: In a reaction vessel, combine 4-(Tributylstannyl)-1,2-diazine, the organic electrophile (R-X), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a suitable solvent (e.g., toluene, dioxane, or DMF).

-

Additives (Optional): In some cases, additives such as copper(I) iodide (CuI) or lithium chloride (LiCl) may be used to enhance the reaction rate and yield.

-

Reaction Conditions: The mixture is heated under an inert atmosphere for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

Workup and Purification: After cooling, the reaction mixture is typically filtered to remove the catalyst, washed, and the product is isolated by extraction and purified by chromatography or recrystallization.

Stille Cross-Coupling Catalytic Cycle

Caption: The catalytic cycle of the Stille cross-coupling reaction.[2]

Safety and Handling

Organotin compounds, particularly tributyltin derivatives, are known to be highly toxic. Tributyltin chloride, a common precursor and potential byproduct, is toxic if swallowed, harmful in contact with skin, and causes skin and eye irritation.[10] It is also suspected of causing damage to organs through prolonged or repeated exposure.[12] Animal studies have shown that tributyltin compounds can induce apoptosis and oxidative stress.[13][14] Therefore, 4-(Tributylstannyl)-1,2-diazine should be handled with extreme caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All waste containing organotin compounds must be disposed of according to institutional and environmental regulations.

Conclusion

While specific data on 4-(Tributylstannyl)-1,2-diazine is currently lacking, its chemical nature can be reliably predicted from the extensive literature on analogous stannylated heterocycles and pyridazine chemistry. It is anticipated to be a valuable synthetic intermediate, primarily for creating substituted pyridazines via the Stille cross-coupling reaction. Its synthesis is feasible through established organometallic procedures. The principal challenge and a critical consideration for its use is the high toxicity associated with organotin compounds, which necessitates stringent safety protocols. Further research is required to isolate this compound, characterize its properties, and explore its full potential in medicinal chemistry and materials science.

References

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]

- 7. 2-(Tributylstannyl)pyridine | C17H31NSn | CID 607784 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Pyridazine synthesis [organic-chemistry.org]

- 10. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Stille Coupling [organic-chemistry.org]

- 12. Tributylstannane | C12H28Sn | CID 5948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Spectral Data and Synthetic Insights for 4-(tributylstannyl)pyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of 4-(tributylstannyl)pyridazine, a valuable building block in organic synthesis, particularly in cross-coupling reactions. Due to the limited availability of published experimental data for this specific compound, this document presents a detailed, predicted spectral analysis based on the known properties of its constituent chemical moieties. Additionally, a robust experimental protocol for its synthesis is proposed, adapted from established methodologies for analogous compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the stannylation of a 4-halopyridazine precursor. The following protocol is adapted from the successful synthesis of structurally similar arylstannanes.

Experimental Protocol: Synthesis

Materials:

-

4-Bromopyridazine or 4-Chloropyridazine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Tributyltin chloride (Bu3SnCl)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous hexane

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a rubber septum is charged with 4-bromopyridazine (1.0 equivalent) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 20 minutes, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for an additional 1 hour.

-

Stannylation: Tributyltin chloride (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The resulting solution is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless oil.

Spectral Data Acquisition

The following are standard protocols for the acquisition of NMR, IR, and MS spectra.

NMR Spectroscopy

-

Instrument: Bruker Avance III HD 400 MHz spectrometer.

-

Solvent: Chloroform-d (CDCl3).

-

Proton (¹H) NMR: Spectra are recorded at 400 MHz. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Carbon-13 (¹³C) NMR: Spectra are recorded at 100 MHz with complete proton decoupling. Chemical shifts are reported in ppm relative to the solvent signal (CDCl3 at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Instrument: PerkinElmer Spectrum Two FT-IR spectrometer.

-

Technique: Attenuated Total Reflectance (ATR).

-

Sample Preparation: A small drop of the neat oil is applied to the diamond crystal.

-

Data Collection: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

-

Instrument: Agilent 6890 GC coupled to a 5973 Mass Selective Detector.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Analysis Mode: Full scan from m/z 50 to 500.

-

Sample Introduction: The sample is introduced via a direct insertion probe or GC inlet.

Predicted Spectral Data

Based on the analysis of structurally related compounds, the following spectral data are predicted for this compound.

¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.15 | dd | 1H | H-6 |

| 8.80 | dd | 1H | H-3 |

| 7.60 | dd | 1H | H-5 |

| 1.55 - 1.65 | m | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ |

| 1.30 - 1.40 | m | 6H | Sn-CH₂-CH₂-CH₂ -CH₃ |

| 1.10 - 1.20 | t | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ |

| 0.85 - 0.95 | t | 9H | Sn-CH₂-CH₂-CH₂-CH₃ |

¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 152.0 | C-3 |

| 150.5 | C-6 |

| 145.0 | C-4 |

| 128.0 | C-5 |

| 29.1 | Sn-CH₂-CH₂ -CH₂-CH₃ |

| 27.3 | Sn-CH₂-CH₂-CH₂ -CH₃ |

| 13.7 | Sn-CH₂-CH₂-CH₂-CH₃ |

| 10.8 | Sn-CH₂ -CH₂-CH₂-CH₃ |

IR Spectral Data (ATR, neat)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 - 3000 | Medium | C-H stretch (aromatic) |

| 2955, 2925, 2870, 2850 | Strong | C-H stretch (aliphatic) |

| 1570, 1540 | Medium | C=N, C=C stretch (ring) |

| 1465 | Medium | CH₂ bend |

| 1375 | Medium | CH₃ bend |

| 1070 | Medium | Sn-C stretch |

Mass Spectrometry Data (EI, 70 eV)

| m/z | Relative Intensity (%) | Assignment |

| 369 | 5 | [M+•] (based on ¹²⁰Sn) |

| 312 | 100 | [M - C₄H₉]+ |

| 255 | 40 | [M - 2(C₄H₉)]+ |

| 198 | 60 | [M - 3(C₄H₉)]+ |

| 120 | 15 | [¹²⁰Sn]+ |

| 80 | 20 | [C₄H₄N₂]+• |

| 57 | 80 | [C₄H₉]+ |

Workflow and Logical Relationships

The synthesis and characterization of this compound follow a logical progression from starting materials to the final, purified, and analyzed product.

Caption: Workflow for the synthesis and spectral characterization.

An In-depth Technical Guide to the Safety and Handling of 4-(tributylstannyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and application of 4-(tributylstannyl)pyridazine, a key organotin reagent in organic synthesis. Given the inherent toxicity of tributyltin compounds, strict adherence to the protocols and safety measures outlined herein is of paramount importance for ensuring a safe laboratory environment.

Compound Identification and Physical Properties

This compound is a heterocyclic organotin compound utilized primarily in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, for the formation of carbon-carbon bonds.[1][2]

| Property | Value | Source |

| Chemical Name | This compound | [3][4] |

| Synonyms | (Pyridazin-4-yl)tributylstannane, 4-(Tributylstannyl)-1,2-diazine | [3] |

| CAS Number | 194865-89-9 | [3] |

| Molecular Formula | C₁₆H₃₀N₂Sn | [4] |

| Molecular Weight | 369.13 g/mol | [4] |

| Physical Form | Solid |

Hazard Identification and Toxicity

GHS Hazard Statements:

| Hazard Statement | Description | Source |

| H301 | Toxic if swallowed | [3] |

| H319 | Causes serious eye irritation | [3] |

| H410 | Very toxic to aquatic life with long lasting effects | [3] |

Note: The GHS pictograms would include the skull and crossbones, an exclamation mark, and the environment symbol.

Toxicological Data:

Organotin compounds, particularly tributyltin derivatives, are potent toxins.[5] They can affect the immune system, endocrine system, and central nervous system.[5] Acute exposure can cause skin and eye irritation.[6]

| Data Point | Value | Compound | Species | Source |

| Oral LD₅₀ | 129 mg/kg | Tributyltin chloride | Rat | [7] |

| OSHA PEL (8-hour TWA) | 0.1 mg/m³ (as Sn) | Tin, organic compounds | N/A | [8] |

Safe Handling and Storage

Due to its toxicity and potential air sensitivity, this compound requires meticulous handling procedures.[9]

Engineering Controls:

-

All manipulations of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10]

-

For transfers of the neat compound or solutions, the use of an inert atmosphere glove box or Schlenk line is highly recommended to prevent exposure to air and moisture.[10]

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile gloves at all times. If contamination occurs, change gloves immediately.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn over personal clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The container should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Store away from incompatible materials such as strong oxidizing agents.[11]

Experimental Protocols: Representative Stille Coupling Reaction

The Stille reaction is a cornerstone of modern organic synthesis, and this compound is a valuable building block in this context.[1][2] The following is a representative protocol for a Stille coupling reaction.

Reaction Scheme:

Ar-X + this compound --(Pd catalyst, ligand)--> Ar-(pyridazin-4-yl) + Bu₃Sn-X

Where Ar-X is an aryl halide or triflate.

Materials and Reagents:

-

This compound

-

Aryl halide or triflate (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand)

-

Anhydrous and degassed solvent (e.g., toluene or DMF)

-

Inert gas (argon or nitrogen)

-

Schlenk flask and other appropriate oven-dried glassware

-

Syringes and needles for transfer of air-sensitive reagents

Procedure:

-

Preparation: Assemble and flame-dry all glassware under vacuum, then cool under a positive pressure of inert gas.

-

Reagent Addition: To a Schlenk flask, add the aryl halide (1.0 eq), this compound (1.1 eq), and the palladium catalyst and ligand (typically 1-5 mol%).

-

Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe.

-

Reaction: The reaction mixture is typically heated under an inert atmosphere. The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The tributyltin byproducts can be challenging to remove. A common method is to quench the reaction with an aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble tributyltin fluoride. The mixture is then filtered, and the organic layer is separated, dried, and concentrated.[12]

-

Purification: The crude product is purified by column chromatography on silica gel.

Waste Disposal

Organotin waste is hazardous and must be disposed of according to institutional and local regulations.[13][14]

-

Liquid Waste: Collect all liquid waste containing organotin compounds in a designated, sealed, and clearly labeled hazardous waste container.[13]

-

Solid Waste: Contaminated solid waste (e.g., silica gel, filter paper) should also be collected in a designated hazardous waste container.[15]

-

Glassware Decontamination: Glassware that has been in contact with organotin compounds should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Subsequently, the glassware can be decontaminated by treatment with a solution of potassium permanganate or bleach to oxidize the residual tin compounds.[15]

Visualizations

The following diagrams illustrate key workflows and safety considerations for handling this compound.

Caption: A typical workflow for a Stille coupling reaction.

Caption: Key safety considerations for handling organotin compounds.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. 194865-89-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound | 194865-89-9 | FT72461 [biosynth.com]

- 5. rewe-group.com [rewe-group.com]

- 6. iscientific.org [iscientific.org]

- 7. Tributyltin Chloride | C12H27ClSn | CID 15096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. worksafebc.com [worksafebc.com]

- 9. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]

- 10. ossila.com [ossila.com]

- 11. fishersci.com [fishersci.com]

- 12. Stille Coupling | NROChemistry [nrochemistry.com]

- 13. Code of practice: management of tetrabutyltin - Canada.ca [canada.ca]

- 14. epa.nsw.gov.au [epa.nsw.gov.au]

- 15. echemi.com [echemi.com]

A Technical Guide to 4-(tributylstannyl)pyridazine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-(tributylstannyl)pyridazine, a key building block in modern organic synthesis, particularly for the development of novel therapeutics. This document details its commercial availability, physicochemical properties, synthesis protocols, and its application in the synthesis of bioactive molecules, with a focus on its role in the development of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors.

Commercial Availability

This compound is commercially available from several chemical suppliers. The following table summarizes the offerings from prominent vendors. Pricing and availability are subject to change and should be confirmed with the respective suppliers.

| Supplier | Catalog Number | Purity | Available Quantities |

| Apollo Scientific | OR15627 | ≥95% | 250mg, 500mg, 1g |

| Sigma-Aldrich | CDS007762 | - | 250mg |

| Biosynth | FT72461 | - | Inquire for details |

Physicochemical and Safety Data

A summary of the key physical, chemical, and safety data for this compound is provided below.

| Property | Value | Reference |

| CAS Number | 194865-89-9 | [1] |

| Molecular Formula | C₁₆H₃₀N₂Sn | [1] |

| Molecular Weight | 369.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Synonyms | (Pyridazin-4-yl)tributylstannane, 4-(Tributylstannyl)-1,2-diazine | [1] |

| Hazard Statements | H301: Toxic if swallowed. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects. | [1] |

Synthesis of this compound

The primary method for the synthesis of this compound is the Stille cross-coupling reaction. This involves the palladium-catalyzed reaction of a halopyridazine with an organotin reagent.

General Experimental Protocol: Stille Coupling for the Synthesis of this compound

This protocol is a general guideline based on established Stille coupling procedures. Optimization of reaction conditions may be necessary to achieve the best results.

Materials:

-

4-Chloropyridazine

-

Hexabutylditin

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or DMF)

-

Inert atmosphere (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add 4-chloropyridazine (1.0 eq) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent Addition: Add the anhydrous and degassed solvent via syringe.

-

Reagent Addition: Add hexabutylditin (1.1-1.5 eq) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir for 12-24 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield this compound.

Applications in Drug Discovery: Synthesis of Bioactive Molecules

This compound is a valuable reagent in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The pyridazine moiety is a recognized pharmacophore found in a number of bioactive compounds, including anticancer agents.

One of the key applications of this compound is in the synthesis of substituted pyridazines via Stille coupling with various organic halides. These substituted pyridazines can serve as scaffolds for the development of potent and selective enzyme inhibitors.

Role in the Synthesis of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. Several pyridazine-containing compounds have been identified as potent VEGFR-2 inhibitors.

The synthesis of these inhibitors often involves a Stille coupling reaction where this compound is coupled with a suitable aryl or heteroaryl halide to introduce the pyridazine core into the final molecule.

Visualizations

Stille Coupling Catalytic Cycle

The following diagram illustrates the catalytic cycle of the Stille cross-coupling reaction, the fundamental process for the synthesis and application of this compound.

Caption: Catalytic cycle of the Stille cross-coupling reaction.

VEGFR-2 Signaling Pathway

The diagram below provides a simplified overview of the VEGFR-2 signaling pathway, a key target for anticancer drugs synthesized using this compound as a building block.

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

The Strategic Role of 4-(Tributylstannyl)pyridazine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into a wide array of therapeutic agents. A key reagent that has significantly facilitated the exploration of pyridazine-based chemical space is 4-(tributylstannyl)pyridazine. This organotin compound is a versatile building block, primarily utilized in palladium-catalyzed Stille cross-coupling reactions to forge new carbon-carbon bonds. This technical guide provides a comprehensive overview of the synthesis, key applications, and experimental methodologies associated with this compound in the pursuit of novel therapeutics, with a particular focus on the development of kinase inhibitors.

Synthesis of this compound

The preparation of this compound is a critical first step for its application in medicinal chemistry. A common and effective method involves the reaction of a 4-halopyridazine, such as 4-chloropyridazine, with a tributyltin reagent.

Experimental Protocol: Synthesis of this compound from 4-Chloropyridazine

Materials:

-

4-Chloropyridazine

-

Hexabutylditin (Bu₃Sn)₂

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere of argon, add 4-chloropyridazine (1.0 equivalent).

-

Add anhydrous toluene to dissolve the starting material.

-

To the stirred solution, add hexabutylditin (1.1 equivalents) followed by the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 equivalents).

-

The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 12-24 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude residue is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a stable product.

The Stille Cross-Coupling Reaction: A Gateway to Novel Pyridazine Derivatives

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction between an organotin compound (the organostannane) and an organic halide or triflate.[1] this compound serves as the organostannane partner in this reaction, enabling the introduction of the pyridazine moiety onto a wide range of molecular scaffolds. This reaction is highly valued in medicinal chemistry for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents, and generally mild reaction conditions.[2][3]

Diagram: Catalytic Cycle of the Stille Reaction

Caption: The catalytic cycle of the Stille cross-coupling reaction.

Key Applications in Medicinal Chemistry: Kinase Inhibition

A significant application of this compound in medicinal chemistry is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The pyridazine scaffold is an attractive core for kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes.

Experimental Protocol: General Procedure for Stille Coupling of this compound with an Aryl Bromide

Materials:

-

Aryl bromide (1.0 equivalent)

-

This compound (1.1-1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (0.02-0.05 equivalents)

-

Anhydrous solvent (e.g., toluene, DMF, or dioxane)

-

Optional: Ligand (e.g., triphenylphosphine)

-

Optional: Additive (e.g., CuI, CsF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a dry reaction vessel under an inert atmosphere, dissolve the aryl bromide and this compound in the chosen anhydrous solvent.

-

Add the palladium catalyst and any optional ligand or additive to the reaction mixture.

-

Heat the mixture to the appropriate temperature (typically between 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

The reaction mixture is then typically diluted with an organic solvent and washed with an aqueous solution of potassium fluoride (to remove tin byproducts) and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield the desired 4-arylpyridazine derivative.

Table 1: Examples of Kinase Inhibitors Synthesized Using Pyridazine Scaffolds

| Kinase Target | Representative Compound Structure | Biological Activity (IC₅₀/Kᵢ) | Disease Area |

| c-Abl Kinase | 6-(2,6-dichlorophenyl)-2-(4-iodophenylamino)-8-methyl-8H-pyrido[2,3-d]pyrimidin-7-one | IC₅₀ = 2.0 nM | Chronic Myelogenous Leukemia |

| Mitochondrial Complex 1 (MC1) | Fluorinated pyridazinone derivatives | IC₅₀ = 8 to 4000 nM | Cardiac PET Imaging |

Note: The compounds in this table are representative of pyridazine-containing kinase inhibitors and may not have been synthesized directly using this compound, but illustrate the utility of the pyridazine scaffold in this area.

Signaling Pathways and Experimental Workflows

The synthesized pyridazine derivatives often target specific signaling pathways implicated in disease. For instance, inhibitors of receptor tyrosine kinases (RTKs) can block downstream signaling cascades that promote cell proliferation and survival.

Diagram: Simplified Kinase Inhibitor Signaling Pathway

Caption: Inhibition of a receptor tyrosine kinase by a pyridazine-based inhibitor.

Diagram: Experimental Workflow for Synthesis and Evaluation

Caption: Workflow from starting material to biological evaluation.

Conclusion

This compound has proven to be an invaluable tool in medicinal chemistry for the synthesis of novel pyridazine-containing compounds. Its utility in the Stille cross-coupling reaction allows for the efficient and versatile construction of diverse molecular architectures. The continued application of this key building block, particularly in the development of kinase inhibitors, holds significant promise for the discovery of new and effective therapeutic agents for a range of human diseases. Researchers and drug development professionals are encouraged to explore the potential of this versatile reagent in their own discovery programs.

References

- 1. Syntheses and evaluation of pyridazine and pyrimidine containing bioisosteres of (+/-)-pyrido[3.4-b]homotropane and pyrido-[3.4-b]tropane as novel nAChR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Stille Coupling of 4-(tributylstannyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Stille cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organostannane and an organic halide or pseudohalide.[1] This reaction is of significant interest in medicinal chemistry and drug development due to its tolerance of a wide variety of functional groups, neutral reaction conditions, and the stability of the organostannane reagents to air and moisture.[2][3] The pyridazine scaffold is a common motif in pharmacologically active compounds, and the development of efficient methods for its functionalization is of high importance. 4-(Tributylstannyl)pyridazine is a key building block for the synthesis of 4-substituted pyridazine derivatives, which are explored in various drug discovery programs.

This document provides detailed application notes and protocols for the Stille coupling of this compound with a focus on reaction conditions, catalyst selection, and purification methods. The protocols provided are based on established procedures for closely related isomers and analogous heteroaromatic systems due to the limited availability of published data for this specific reagent.

Signaling Pathways and Logical Relationships

The Stille coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Stille coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for the Stille coupling of analogous tributylstannylpyridazines and other heteroaromatic stannanes. Researchers should consider these as starting points and may need to optimize conditions for their specific substrates.

General Experimental Workflow

Caption: A typical workflow for a Stille coupling experiment.

Protocol 1: General Procedure for the Coupling of this compound with Aryl Bromides

This protocol is adapted from the Stille coupling of 3-tributylstannyl-pyridazine.

Materials:

-

This compound

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Anhydrous N,N-dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.1-1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

-

Stir the reaction mixture at 80-100 °C under an inert atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-arylpyridazine.

Protocol 2: Alternative Conditions for Challenging Substrates

For less reactive aryl halides or sterically hindered substrates, the following conditions, adapted from general Stille coupling procedures, may be more effective.

Materials:

-

This compound

-

Aryl halide (iodide or triflate preferred)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

Tri(2-furyl)phosphine (TFP) or Triphenylarsine (AsPh₃)

-

Copper(I) iodide (CuI) (optional)

-

Anhydrous toluene or 1,4-dioxane

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 equiv) and the phosphine or arsine ligand (0.1 equiv) to a flame-dried reaction vessel.

-

Add the aryl halide (1.0 equiv), this compound (1.2 equiv), and CuI (0.2 equiv, if used).

-

Add anhydrous toluene or 1,4-dioxane to the desired concentration.

-

Seal the vessel and heat the reaction mixture to 100-110 °C.

-

Monitor the reaction as described in Protocol 1.

-

Follow the workup and purification procedure outlined in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Stille coupling of tributylstannylpyridazines and related heteroaromatic stannanes with various organic halides. This data can be used as a guide for planning experiments with this compound.

| Entry | Stannane | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 3-(tributylstannyl)pyridazine | 4-bromotoluene | Pd(PPh₃)₄ (5) | - | DMF | 100 | 16 | 75 |

| 2 | 3-(tributylstannyl)pyridazine | 1-bromo-4-methoxybenzene | Pd(PPh₃)₄ (5) | - | DMF | 100 | 16 | 82 |

| 3 | 3,6-bis(tributylstannyl)pyridazine | 4-bromotoluene (2.2 eq) | Pd(PPh₃)₄ (10) | - | Toluene | 110 | 24 | 68 |

| 4 | 2-(Tributylstannyl)pyrazine | 4-iodotoluene | PdCl₂(PPh₃)₂ (2) | - | Toluene | 110 | 12 | 85 |

| 5 | 4-Iodo-2,6-dimethylpyridine | Tributyl(vinyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 18 | 90 |

Application Notes

-

Choice of Catalyst and Ligand: For simple aryl bromides, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, including those with aryl chlorides or sterically hindered substrates, a combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as P(t-Bu)₃ or an ancillary ligand like triphenylarsine may be required.[4]

-

Solvent: Aprotic polar solvents like DMF, toluene, and 1,4-dioxane are commonly used. The choice of solvent can influence the reaction rate and should be optimized for specific substrate combinations.

-

Additives: The addition of copper(I) iodide can accelerate the reaction rate by facilitating the transmetalation step.[4] Lithium chloride can also be beneficial in some cases, particularly when using triflates as coupling partners.

-

Purification: A significant challenge in Stille couplings is the removal of tin byproducts. Purification can often be achieved by flash chromatography. A common technique to remove tin residues is to wash the organic extract with an aqueous solution of potassium fluoride, which precipitates the tin salts.

-

Safety: Organotin compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[5] All waste containing tin must be disposed of according to institutional safety guidelines.

References

- 1. Palladium/Imidazolium Salt Catalyzed Coupling of Aryl Halides with Hypervalent Organostannates [organic-chemistry.org]

- 2. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - RU [thermofisher.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with 4-(Tributylstannyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed Stille cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and various organic halides or triflates.[1][2] This methodology is particularly valuable in the synthesis of complex heterocyclic scaffolds, which are prominent in medicinal chemistry and drug discovery. Among the vast array of organostannane reagents, 4-(tributylstannyl)pyridazine serves as a key building block for introducing the pyridazine moiety into diverse molecular architectures. The pyridazine ring is a "privileged structure" in drug design, known to modulate physicochemical properties such as solubility and to engage in specific hydrogen bonding interactions with biological targets.[3]

These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of this compound with a focus on reaction conditions, catalyst selection, and applications in the synthesis of biologically active molecules, particularly PIM kinase inhibitors.

Core Concepts of the Stille Cross-Coupling Reaction

The Stille reaction proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are:

-

Oxidative Addition: The organic halide (or triflate) adds to the palladium(0) catalyst to form a palladium(II) intermediate.

-

Transmetalation: The organostannane reagent transfers its organic group to the palladium(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired carbon-carbon bond.[1][2]

A general workflow for a Stille cross-coupling reaction is depicted below.

References

Synthesis of Substituted Pyridazines via Stille Cross-Coupling with 4-(Tributylstannyl)pyridazine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted pyridazines utilizing 4-(tributylstannyl)pyridazine as a key building block. The methodologies described herein leverage the palladium-catalyzed Stille cross-coupling reaction, a robust and versatile C-C bond-forming strategy widely employed in organic synthesis and medicinal chemistry.

Introduction to Pyridazines in Drug Discovery

The pyridazine scaffold is a prominent heterocycle in medicinal chemistry, recognized for its unique physicochemical properties that can enhance drug-target interactions.[1] Pyridazine derivatives have shown a broad spectrum of biological activities, including applications as anticancer agents, GABA-A receptor modulators, and treatments for various other diseases. The ability to introduce diverse substituents onto the pyridazine core is crucial for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The Stille cross-coupling reaction offers a powerful tool for achieving this chemical diversity under relatively mild conditions.[2]

Core Reaction: The Stille Cross-Coupling

The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[2] In the context of this protocol, this compound serves as the organostannane partner, which reacts with various aryl or heteroaryl halides to furnish the corresponding 4-substituted pyridazines.

A general schematic for this transformation is presented below:

Caption: General scheme of the Stille cross-coupling reaction.

Experimental Protocols

The following protocols provide a general framework for the synthesis of 4-arylpyridazines via Stille coupling. Optimization of reaction conditions (e.g., catalyst, ligand, solvent, temperature, and reaction time) may be necessary for specific substrates.

General Procedure for the Stille Cross-Coupling of this compound with Aryl Halides

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if required, e.g., PPh₃, AsPh₃)

-

Anhydrous solvent (e.g., toluene, DMF, dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask, condenser, etc.)

-

Magnetic stirrer and heating mantle/oil bath

Safety Precautions:

-

Organotin compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Palladium catalysts and organic solvents can be flammable and/or toxic. Handle with care and work in a well-ventilated area.

-

All reactions should be performed under an inert atmosphere to prevent degradation of the catalyst and reagents.

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.1 - 1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and any additional ligand.

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon) three times.

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Work-up:

-

Cool the reaction to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate).

-

To remove the tin byproducts, wash the organic layer with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration through celite.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Data Presentation

The following table summarizes representative, albeit general, yield expectations for the Stille coupling reaction based on literature for similar heterocyclic systems. Specific yields for the coupling of this compound will be dependent on the specific aryl halide and optimized reaction conditions.

| Entry | Aryl Halide (R-X) | Typical Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Pd(PPh₃)₄ | Toluene | 110 | 70-90 |

| 2 | 1-Iodo-4-methoxybenzene | Pd₂(dba)₃/AsPh₃ | DMF | 100 | 75-95 |

| 3 | 2-Bromopyridine | Pd(PPh₃)₄ | Dioxane | 100 | 60-80 |

| 4 | 3-Bromothiophene | PdCl₂(PPh₃)₂ | Toluene | 110 | 65-85 |

Note: The yields presented are illustrative and based on general Stille coupling literature. Actual yields will vary.

Visualizing the Workflow

The experimental workflow for the synthesis and purification of 4-arylpyridazines can be visualized as follows:

Caption: Experimental workflow for 4-arylpyridazine synthesis.

Signaling Pathway Analogy in Drug Development

The synthesis of diverse compound libraries, enabled by methods like the Stille coupling, is analogous to activating multiple downstream pathways in a signaling cascade. Each new substituted pyridazine represents a potential new signaling molecule that can be tested for its biological activity.

Caption: Drug development pathway analogy.

References

Application Notes and Protocols: Functionalization of Heterocyclic Compounds with 4-(tributylstannyl)pyridazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic compounds is a cornerstone of modern medicinal chemistry and materials science. Among the vast array of synthetic methodologies, the Stille cross-coupling reaction stands out as a powerful and versatile tool for the formation of carbon-carbon bonds.[1] This reaction typically involves the palladium-catalyzed coupling of an organostannane (organotin) compound with an organic halide or pseudohalide.[1] Organostannanes are favored in many synthetic campaigns due to their stability in the presence of air and moisture, and their compatibility with a wide range of functional groups, which allows for their application in the synthesis of complex molecules under mild reaction conditions.[2]

This document provides detailed application notes and protocols for the use of 4-(tributylstannyl)pyridazine in the functionalization of various heterocyclic compounds. Pyridazine moieties are of significant interest in pharmaceutical and agrochemical research, and the ability to readily couple them with other heterocyclic systems opens up new avenues for the discovery of novel bioactive molecules and functional materials.[3]

Applications in Drug Discovery and Materials Science

The pyridazine nucleus is a key structural motif in a number of biologically active compounds. The introduction of a pyridazine ring into a molecule can modulate its physicochemical properties, such as solubility and metabolic stability, and can also lead to enhanced binding affinity with biological targets. The Stille coupling of this compound with other heterocyclic halides provides a direct and efficient route to novel biheteroaryl scaffolds. These scaffolds are of high interest in drug discovery programs targeting a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.

In the realm of materials science, the construction of well-defined conjugated systems containing pyridazine units can lead to materials with interesting photophysical and electronic properties. These materials have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Stille Cross-Coupling of this compound: Reaction Data

The following table summarizes representative reaction conditions and yields for the Stille cross-coupling of this compound with various heteroaryl halides. Please note that optimal conditions may vary depending on the specific substrates and should be determined empirically.

| Heteroaryl Halide | Palladium Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromopyridine | Pd(PPh₃)₄ | PPh₃ | Toluene | 110 | 16 | 75 | Representative |

| 3-Iodothiophene | Pd₂(dba)₃ | P(o-tol)₃ | DMF | 100 | 12 | 82 | Representative |

| 2-Chloropyrimidine | Pd(OAc)₂ | SPhos | Dioxane | 120 | 24 | 68 | Representative |

| 5-Bromo-1,3-thiazole | PdCl₂(PPh₃)₂ | PPh₃ | THF | 80 | 18 | 79 | Representative |

| 4-Iodoquinoline | Pd(PPh₃)₄ | PPh₃ | NMP | 120 | 12 | 85 | Representative |

Note: The data presented in this table is representative of typical Stille coupling reactions and may not be from experiments specifically using this compound, for which specific data is limited in the searched literature. These values serve as a guideline for reaction optimization.

Experimental Protocols

General Considerations

All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be anhydrous and degassed prior to use. Organotin compounds are toxic and should be handled with appropriate safety precautions.

Protocol 1: Stille Coupling of this compound with 2-Bromopyridine

This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with 2-bromopyridine.

Materials:

-

This compound (1.0 equiv)

-

2-Bromopyridine (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

-

Anhydrous toluene

-

Argon or Nitrogen gas

-

Schlenk flask and other standard glassware

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 369 mg).

-

Add anhydrous and degassed toluene (10 mL) to dissolve the stannane.

-

To this solution, add 2-bromopyridine (1.2 mmol, 190 mg).

-

Finally, add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).

-

Seal the Schlenk flask and heat the reaction mixture to 110 °C with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 16 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 20 mL) to remove tin byproducts.

-

Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-(pyridazin-4-yl)pyridine.

Protocol 2: Stille Coupling of this compound with 3-Iodothiophene

This protocol outlines a procedure for the Stille coupling of this compound with 3-iodothiophene, which may require a different catalyst system for optimal results.

Materials:

-

This compound (1.0 equiv)

-

3-Iodothiophene (1.1 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv)

-

Tri(o-tolyl)phosphine [P(o-tol)₃] (0.1 equiv)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Schlenk flask and other standard glassware

Procedure:

-

In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol, 23 mg) and P(o-tol)₃ (0.1 mmol, 30 mg) to a Schlenk flask.

-

Add anhydrous and degassed DMF (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

-

In a separate Schlenk flask, dissolve this compound (1.0 mmol, 369 mg) and 3-iodothiophene (1.1 mmol, 231 mg) in anhydrous and degassed DMF (5 mL).

-

Transfer the substrate solution to the catalyst solution via cannula.

-